molecular formula C6H16ClNO B3021632 (2-Propoxypropyl)amine hydrochloride CAS No. 883533-22-0

(2-Propoxypropyl)amine hydrochloride

Cat. No.: B3021632
CAS No.: 883533-22-0
M. Wt: 153.65
InChI Key: QHBGWMZPZTZZRJ-UHFFFAOYSA-N
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Description

(2-Propoxypropyl)amine hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a hydrochloride salt of (2-Propoxypropyl)amine, which is an organic amine. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypropyl)amine hydrochloride typically involves the reaction of 2-propoxypropan-1-amine with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: (2-Propoxypropyl)amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated amines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(2-Propoxypropyl)amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.

    Industry: Utilized in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of (2-Propoxypropyl)amine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile in chemical reactions, forming bonds with electrophilic centers. The hydrochloride salt form enhances its solubility in water, facilitating its use in aqueous reactions .

Comparison with Similar Compounds

Uniqueness: (2-Propoxypropyl)amine hydrochloride is unique due to its specific propoxy group, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-propoxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-4-8-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBGWMZPZTZZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700635
Record name 2-Propoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883533-22-0
Record name 2-Propoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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